3-(1-aminopropyl)phenol hydrochloride
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Overview
Description
3-(1-Aminopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . . This compound is characterized by the presence of an aminopropyl group attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-aminopropyl)phenol hydrochloride typically involves multiple steps. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid . This process involves four steps and results in the formation of the desired product with a comprehensive yield of over 63%, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and cost-effective, reducing the overall production cost and enhancing safety .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid, aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols, alkylated phenols
Scientific Research Applications
3-(1-Aminopropyl)phenol hydrochloride is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving neurotransmitter pathways and receptor binding.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(1-aminopropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This results in various physiological effects, including mydriasis (dilation of the pupil) and increased neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyamphetamine:
Amphetamine: A central nervous system stimulant with similar structural features but different pharmacological effects.
Uniqueness
3-(1-Aminopropyl)phenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Unlike 4-hydroxyamphetamine, it is primarily used in research settings rather than clinical applications .
Properties
CAS No. |
2680534-24-9 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.